molecular formula C12H14N2O2S B5855198 N-(propan-2-yl)quinoline-8-sulfonamide

N-(propan-2-yl)quinoline-8-sulfonamide

Cat. No.: B5855198
M. Wt: 250.32 g/mol
InChI Key: VVJUJBRDRJKVDA-UHFFFAOYSA-N
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Description

N-(propan-2-yl)quinoline-8-sulfonamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction time and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PKM2, it binds to the enzyme and modulates its activity, leading to a reduction in intracellular pyruvate levels. This, in turn, affects cancer cell metabolism, reducing cell viability and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Lacks the isopropyl group but shares similar biological activities.

    N-(ethyl)quinoline-8-sulfonamide: Similar structure with an ethyl group instead of an isopropyl group.

    N-(methyl)quinoline-8-sulfonamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

N-(propan-2-yl)quinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

N-propan-2-ylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(2)14-17(15,16)11-7-3-5-10-6-4-8-13-12(10)11/h3-9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJUJBRDRJKVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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